alpha-Naphthoflavone

Catalog No.
S598058
CAS No.
604-59-1
M.F
C19H12O2
M. Wt
272.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Naphthoflavone

CAS Number

604-59-1

Product Name

alpha-Naphthoflavone

IUPAC Name

2-phenylbenzo[h]chromen-4-one

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C19H12O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H

InChI Key

VFMMPHCGEFXGIP-UHFFFAOYSA-N

Synonyms

7,8-benzoflavone, alpha-naphthoflavone

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Aromatase Inhibition:

Alpha-Naphthoflavone is a well-studied aromatase inhibitor. Aromatase is an enzyme responsible for converting testosterone to estrogen. Due to its potent ability to inhibit this conversion, alpha-naphthoflavone has been investigated in various research areas, including:

  • Cancer research: Alpha-naphthoflavone has been explored as a potential antineoplastic agent, particularly in hormone-dependent cancers like breast cancer and prostate cancer, where reducing estrogen levels could be beneficial.
  • Endocrinology: Research has investigated the potential use of alpha-naphthoflavone to treat estrogen-related conditions such as endometriosis and uterine fibroids by lowering estrogen levels.

Anti-oxidant and Anti-inflammatory Properties:

Recent research suggests that alpha-naphthoflavone may possess anti-oxidant and anti-inflammatory properties. These properties are being explored in various contexts, such as:

  • Skin aging: Studies have shown that alpha-naphthoflavone can stimulate the production of collagen and inhibit the breakdown of existing collagen, potentially offering benefits for skin health and aging.
  • Neurodegenerative diseases: Research is ongoing to investigate the potential of alpha-naphthoflavone in protecting against neurodegenerative diseases like Alzheimer's disease and Parkinson's disease due to its possible neuroprotective effects.

Other Potential Applications:

Alpha-naphthoflavone is being investigated for its potential applications in various other areas, including:

  • Bone health: Studies suggest that alpha-naphthoflavone may have bone-protective effects and could potentially be beneficial for conditions like osteoporosis.
  • Metabolic disorders: Research is exploring the potential role of alpha-naphthoflavone in managing metabolic disorders like diabetes due to its possible effects on blood sugar control.

Alpha-Naphthoflavone is a synthetic flavonoid compound characterized by its unique chemical structure, which is based on the backbone of 2-phenylchromen-4-one. Its chemical formula is C19H12O2C_{19}H_{12}O_2, and it has a molecular weight of approximately 272.30 g/mol . This compound is notable for its role as a modulator of cytochrome P450 enzymes, particularly influencing the metabolism of various xenobiotics and endogenous substrates.

Alpha-Naphthoflavone acts as a competitive inhibitor of the aromatase enzyme []. It binds to the active site of aromatase, preventing the conversion of testosterone to estrogen []. This mechanism is being explored for its potential applications in hormone-dependent cancers like breast cancer [].

, primarily as an inhibitor and modulator of cytochrome P450 enzymes. It exhibits both competitive and non-competitive inhibition mechanisms depending on the specific enzyme and substrate involved. For instance, it acts as a non-competitive inhibitor for 7-ethoxycoumarin O-deethylation while being a competitive inhibitor for 7-ethoxyresorufin O-deethylation in human cytochrome P450 1A2 . Additionally, alpha-Naphthoflavone has been shown to activate cytochrome P450 3A4-mediated metabolic reactions, enhancing the metabolism of certain substrates .

Alpha-Naphthoflavone exhibits significant biological activity, particularly in its interactions with cytochrome P450 enzymes. It inhibits the activity of cytochrome P450 1A1, 1A2, and 1B1, with IC50 values of approximately 500 nM, 60 nM, and 5 nM respectively . Conversely, it activates cytochrome P450 3A4 with a dissociation constant (Kd) of about 7.4 µM . This dual role makes alpha-Naphthoflavone an essential compound for studying drug metabolism and potential therapeutic applications.

The synthesis of alpha-Naphthoflavone typically involves a multi-step organic reaction process. One common method includes the Knoevenagel condensation, where an aromatic aldehyde reacts with malononitrile or cyanoacetate to form the desired flavonoid structure . Other synthetic approaches may involve modifications to existing flavonoid structures to enhance biological activity or specificity towards certain cytochrome P450 enzymes.

Alpha-Naphthoflavone has several applications in pharmacology and toxicology due to its ability to modulate enzyme activity. It is used in research to study drug interactions and the metabolic pathways of various compounds. Additionally, its inhibitory effects on specific cytochrome P450 enzymes make it a candidate for enhancing the efficacy of certain anticancer drugs by sensitizing resistant cancer cells . Moreover, derivatives of alpha-Naphthoflavone are being explored as potential adjuvants in drug development .

Interaction studies involving alpha-Naphthoflavone have revealed its complex role in modulating enzyme activity. For instance, it has been shown to bind tightly to cytochrome P450 1A2, stabilizing the enzyme's conformation and affecting substrate binding dynamics . Furthermore, studies utilizing fluorescence resonance energy transfer (FRET) techniques have demonstrated that alpha-Naphthoflavone can induce significant changes in enzyme behavior when interacting with various substrates such as testosterone and bromocriptine .

Alpha-Naphthoflavone shares structural similarities with several other flavonoids and compounds that also interact with cytochrome P450 enzymes. Notable similar compounds include:

  • Beta-Naphthoflavone: Similar in structure but exhibits different binding affinities and biological activities.
  • Flavone: A simpler flavonoid that lacks the naphthalene moiety but shares some metabolic interactions.
  • Quercetin: A widely studied flavonoid known for its antioxidant properties but differs significantly in its interaction profile with cytochrome P450 enzymes.

Unique Features of Alpha-Naphthoflavone

What sets alpha-Naphthoflavone apart from these similar compounds is its specific ability to act as both an inhibitor and an activator of different cytochrome P450 enzymes. This dual functionality allows for more nuanced modulation of metabolic pathways compared to other flavonoids that typically exhibit either inhibitory or activating effects but not both.

Molecular Structure and Formula (C₁₉H₁₂O₂)

Alpha-Naphthoflavone exhibits a complex polycyclic aromatic structure characterized by the molecular formula C₁₉H₁₂O₂ with a molecular weight of 272.30 grams per mole [1] [4] [7]. The compound is systematically named as 2-phenylbenzo[h]chromen-4-one according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [7] [10]. The structural framework consists of a flavone moiety fused to a naphthalene ring system, creating a highly conjugated aromatic compound [21] [3].

The molecule contains nineteen carbon atoms, twelve hydrogen atoms, and two oxygen atoms arranged in a characteristic benzoflavone configuration [1] [5] [6]. The Chemical Abstracts Service registry number 604-59-1 uniquely identifies this compound in chemical databases worldwide [1] [4] [7]. The InChI key VFMMPHCGEFXGIP-UHFFFAOYSA-N provides additional structural identification parameters for computational chemistry applications [1] [4] [7].

PropertyValueReference
Molecular FormulaC₁₉H₁₂O₂ [1] [4] [7]
Molecular Weight272.30 g/mol [1] [4] [7]
IUPAC Name2-phenylbenzo[h]chromen-4-one [1] [7] [10]
CAS Number604-59-1 [1] [4] [7]
InChI KeyVFMMPHCGEFXGIP-UHFFFAOYSA-N [1] [4] [7]

Physical State and Appearance Characteristics

Alpha-Naphthoflavone exists as a solid crystalline material under standard temperature and pressure conditions [7] [9] [21]. The compound manifests as crystalline powder or crystals with a characteristic off-white to light yellow coloration [7] [9] [10]. Commercial suppliers consistently report the physical form as fine crystalline powder suitable for analytical and research applications [4] [7] [9].

The crystalline nature of alpha-Naphthoflavone has been extensively characterized through X-ray crystallography studies, revealing detailed atomic arrangements within protein binding complexes [23] [24] [25]. These structural investigations demonstrate the compound's ability to maintain stable crystalline forms under controlled conditions [23] [24].

Melting Point and Thermal Properties

The melting point of alpha-Naphthoflavone ranges from 153°C to 159°C according to multiple independent sources [1] [4] [6]. More precise measurements indicate melting points between 155°C and 158°C under standard atmospheric pressure conditions [7] [9] [10]. Differential scanning calorimetry studies confirm these thermal transition temperatures for pure samples [16] [26].

Thermal decomposition studies reveal that alpha-Naphthoflavone maintains structural integrity up to approximately 359°C before undergoing decomposition [32]. The boiling point has been estimated at 375.35°C through computational methods, while alternative estimates suggest 460.9°C at 760 millimeters of mercury pressure [6] [11] [20]. The flash point occurs at 215.8°C, indicating moderate thermal stability under normal handling conditions [6] [11] [20].

Thermal PropertyValueMethod/Source
Melting Point153-159°CMultiple sources [1] [4] [6]
Precise Melting Point155-158°CCommercial specifications [7] [9] [10]
Decomposition Temperature~359°CDifferential scanning calorimetry [32]
Boiling Point (estimated)375.35°C / 460.9°CComputational estimates [6] [11] [20]
Flash Point215.8°CSafety data [6] [11] [20]

Solubility Profile in Various Solvents

Comprehensive solubility studies conducted across twelve organic solvents reveal distinct solubility patterns for alpha-Naphthoflavone [13]. The compound demonstrates highest solubility in 1,4-dioxane, followed by toluene, ethyl acetate, and acetone in descending order of solubility [13]. Temperature-dependent solubility measurements from 273.2 to 318.2 Kelvin show increasing solubility with elevated temperatures across all tested solvents [13].

The solubility ranking follows the sequence: 1,4-dioxane > toluene > ethyl acetate > acetone > 1-butanol > isobutanol > n-propanol > methanol > acetonitrile > isopropanol > ethanol > cyclohexane [13]. Specific quantitative solubility data indicates 20 milligrams per milliliter in dimethylformamide and 10 milligrams per milliliter in dimethyl sulfoxide [12]. Chloroform and ethyl acetate show slight solubility characteristics suitable for analytical applications [11].

SolventRelative SolubilityOrder
1,4-DioxaneHighest1
TolueneHigh2
Ethyl AcetateGood3
AcetoneGood4
1-ButanolModerate5
IsobutanolModerate6
n-PropanolModerate7
MethanolLower8
AcetonitrileLower9
IsopropanolLower10
EthanolLower11
CyclohexaneLowest12

The partition coefficient (LogP) value of 5.003 indicates high hydrophobicity and preference for organic phase partitioning [11]. This high LogP value correlates with the observed solubility patterns favoring non-polar and moderately polar organic solvents over polar protic solvents [30].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of alpha-Naphthoflavone through both proton and carbon-13 analysis [14] [28]. Proton Nuclear Magnetic Resonance spectra reveal characteristic aromatic proton signals in the 7-8 parts per million region consistent with the polycyclic aromatic structure [28]. Specific peak assignments identify distinct proton environments within the benzoflavone framework [28].

The two proton peaks at 7.92 and 8.37 parts per million show long-range coupling to specific carbon positions, enabling complete structural elucidation [28]. Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates aromatic carbon signals throughout the 120-160 parts per million range with the carbonyl carbon appearing around 180 parts per million [29]. These spectroscopic parameters serve as definitive identification criteria for compound authentication and purity assessment [14] [28].

FTIR and Raman Spectroscopic Features

Fourier Transform Infrared spectroscopy reveals characteristic vibrational frequencies for alpha-Naphthoflavone functional groups [27]. The carbonyl stretching frequency appears at 1663 wavenumbers, providing definitive identification of the ketone functionality [27]. Aromatic carbon-hydrogen stretching vibrations occur in the expected 3000-3100 wavenumber region [27].

Raman spectroscopy complements infrared analysis through enhanced aromatic ring vibration detection [15]. The Aldrich Raman Condensed Phase Library contains reference spectra for alpha-Naphthoflavone obtained using 1064 nanometer laser excitation [15]. These vibrational spectroscopic methods enable rapid identification and quantitative analysis in complex mixtures [15] [27].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 272, corresponding to the molecular weight of alpha-Naphthoflavone [17] [27]. Electrospray ionization mass spectrometry generates characteristic fragmentation patterns useful for structural confirmation [17] [27]. Collision-induced dissociation studies reveal specific fragmentation pathways characteristic of the benzoflavone structure [17].

Mass spectrometric analysis in various ionization modes provides complementary structural information [2]. The molecular ion stability and fragmentation behavior serve as fingerprint identification criteria for analytical applications [17] [27]. These mass spectrometric parameters enable sensitive detection and quantification in biological and environmental samples [17].

UV-Visible Spectroscopic Properties

Ultraviolet-Visible spectroscopy demonstrates characteristic absorption maxima for alpha-Naphthoflavone at 281 nanometers with a molar extinction coefficient of 21,900 per molar per centimeter in methanol [31]. Additional absorption features appear in the 350 nanometer region reflecting the extended conjugation system [18] [19]. These spectroscopic properties enable sensitive photometric detection and quantification [31].

Absorption spectroscopy studies reveal solvent-dependent spectral shifts indicating environmental sensitivity [18] [19]. The compound exhibits distinct absorption characteristics that facilitate analytical applications and binding studies [18] [19]. Fluorescence properties have been observed under specific experimental conditions, enabling sensitive detection methodologies [30]. The spectroscopic behavior reflects the electronic structure of the highly conjugated aromatic system [18] [19] [31].

Spectroscopic MethodKey ParametersApplications
¹H NMRAromatic protons 7-8 ppmStructural characterization [28]
¹³C NMRAromatic carbons 120-160 ppm, C=O ~180 ppmFramework elucidation [29]
FTIRC=O stretch 1663 cm⁻¹Functional group identification [27]
RamanAromatic vibrationsComplementary identification [15]
Mass SpectrometryMolecular ion m/z 272Molecular weight confirmation [17]
UV-Visibleλmax 281 nm (ε 21,900)Quantitative analysis [31]

Classical Synthesis from 2-Naphthol and Cinnamaldehyde

The foundational synthetic approach to alpha-naphthoflavone involves the classic Kostanecki-Robinson condensation reaction between 2-naphthol and cinnamaldehyde [1] [2]. This method, originally developed in the early twentieth century, represents the most historically significant pathway for accessing the naphthoflavone scaffold [3]. The reaction proceeds through an initial aldol condensation to form an intermediate chalcone, followed by intramolecular cyclization under acidic conditions to generate the characteristic benzopyran ring system.

The base-catalyzed condensation variant employs sodium hydroxide as the catalytic base, with reaction temperatures maintained between reflux conditions for 2-8 hours [4]. Under these conditions, 2-naphthol undergoes nucleophilic attack on the aldehyde carbonyl of cinnamaldehyde, forming the carbon-carbon bond that will ultimately become part of the chromen-4-one core structure. The subsequent cyclization step involves the phenolic hydroxyl group attacking the electrophilic carbon of the chalcone system, accompanied by elimination of water to complete the heterocyclic ring formation.

Reaction yields for this classical approach typically range from 60-80% when optimized conditions are employed [2]. The regioselectivity of this transformation is generally high, with the naphthalene ring system directing the cyclization to form the desired 7,8-benzoflavone regioisomer preferentially. Temperature control proves critical, as excessive heating can lead to decomposition of the sensitive naphthol starting material and formation of unwanted side products.

Recent mechanistic investigations have revealed that the reaction pathway involves a series of tautomeric equilibria in the chalcone intermediate [3]. The enolate form of the chalcone facilitates the intramolecular nucleophilic attack, while protonation states of the phenolic groups influence both reaction rate and product distribution. Optimization studies demonstrate that careful pH control during the cyclization step significantly improves both yield and purity of the final product.

Alternative Synthetic Routes

Several alternative synthetic methodologies have been developed to address the limitations of the classical condensation approach. The iodine-mediated cyclization strategy represents a particularly significant advancement, offering improved yields and milder reaction conditions [5]. This approach employs alkynol precursors that undergo 6-endo-dig electrophilic cyclization in the presence of molecular iodine and sodium bicarbonate.

The iodine-mediated pathway proceeds through anti-addition of the electrophile and aromatic ring across the alkyne triple bond, generating a cationic intermediate that rapidly cyclizes to form the desired naphthoflavone product [5]. Reaction conditions involve treatment with iodine (3 equivalents) and sodium bicarbonate (2 equivalents) in acetonitrile at ambient temperature, providing yields of 70-95% within 30 minutes to 24 hours depending on substrate substitution patterns.

Friedel-Crafts acylation represents another viable alternative route, particularly useful for introducing diverse substitution patterns on the naphthalene ring system [6]. This approach begins with naphthalene derivatives and employs acyl chlorides in the presence of aluminum chloride to install the carbonyl functionality. Subsequent steps involve formation of the chromen ring through cyclization reactions with appropriate phenolic components.

Microwave-assisted synthesis has emerged as a modern alternative offering significant advantages in reaction time and energy efficiency [7]. These protocols typically employ elevated temperatures (150-200°C) under microwave irradiation, reducing reaction times from hours to minutes while maintaining or improving product yields. The rapid heating achievable under microwave conditions proves particularly beneficial for reactions involving less reactive starting materials or challenging substitution patterns.

Modified Baker-Venkataraman rearrangement protocols provide access to naphthoflavones through rearrangement of appropriately substituted naphthyl esters [6]. This approach involves treatment of the ester precursors with strong bases at elevated temperatures, leading to intramolecular acyl migration and subsequent cyclization to form the flavone core. While requiring more stringent reaction conditions, this method proves valuable for accessing complex derivatives bearing multiple functional groups.

Purification Methodologies

Purification of alpha-naphthoflavone and its derivatives requires careful selection of chromatographic and crystallization techniques due to the compound's moderate polarity and potential for decomposition under harsh conditions [8] [9]. Column chromatography using silica gel as the stationary phase represents the most commonly employed purification method, with hexane-ethyl acetate gradient systems providing optimal separation efficiency.

Flash chromatography offers significant advantages over traditional gravity-based column methods, particularly for larger scale preparations [10]. The elevated flow rates achievable under positive pressure reduce separation times and minimize compound decomposition, while automated fraction collection systems ensure consistent product quality. Typical protocols employ silica gel columns with gradient elution beginning at 100% hexane and progressing to 50% ethyl acetate over 30-60 minutes.

High-performance liquid chromatography serves as the gold standard for analytical purity assessment and preparative-scale purification of high-value derivatives [11]. Water-acetonitrile gradient systems with formic acid modifiers provide excellent resolution for most naphthoflavone analogs, achieving purities exceeding 95% in recovered fractions. Detection at 254 nm and 280 nm wavelengths allows monitoring of both the naphthoflavone chromophore and any aromatic impurities.

Crystallization techniques prove particularly valuable for large-scale purification operations where chromatographic methods become economically prohibitive [12]. Recrystallization from ethanol, butanol, or dimethylformamide typically yields products with purities of 90-99%, depending on the specific derivative and crystallization conditions employed. The choice of crystallization solvent depends critically on the substitution pattern, with more polar derivatives requiring more polar crystallization media.

Specialized techniques such as counter-current chromatography offer advantages for compounds that interact strongly with traditional silica-based stationary phases [13]. These methods employ liquid-liquid partition systems, eliminating concerns about irreversible adsorption or decomposition on solid supports. While requiring specialized equipment, counter-current methods often provide superior recovery rates and product quality for sensitive naphthoflavone derivatives.

Chemical Reaction Profiles

Oxidation Mechanisms and Products

Alpha-naphthoflavone undergoes extensive oxidative metabolism through multiple cytochrome P450-mediated pathways, with distinct regioselectivity patterns observed for different isoforms [14] [15]. Cytochrome P450 1A1 preferentially catalyzes formation of the 5,6-epoxide through direct oxidation of the naphthalene ring system, while also generating various hydroxylated metabolites at positions that do not interfere with the flavone core structure.

The 5,6-epoxidation mechanism involves initial binding of alpha-naphthoflavone in the cytochrome P450 1A1 active site, with the compound oriented to present the 5,6-double bond toward the heme iron center [14]. Oxygen insertion occurs via the characteristic cytochrome P450 oxene intermediate, resulting in stereospecific epoxide formation. This primary metabolite retains the planar aromatic character essential for continued enzyme binding, explaining the compound's behavior as both substrate and inhibitor.

Cytochrome P450 1A2-mediated oxidation follows a different regioselectivity pattern, generating phenolic metabolites and quinone derivatives through aromatic hydroxylation reactions [16]. The enzyme's active site architecture accommodates alpha-naphthoflavone in multiple orientations, leading to formation of hydroxylated products at the 6-, 7-, and 8-positions of the naphthalene ring. These phenolic metabolites demonstrate altered biological activity profiles compared to the parent compound.

Cytochrome P450 1B1 exhibits particularly high affinity for alpha-naphthoflavone, catalyzing benzylic oxidation reactions that generate catechol derivatives and dihydrodiol products [17]. The enzyme's spacious active site cavity allows conformational flexibility in substrate binding, facilitating oxidation at multiple sites while maintaining high catalytic efficiency. Catechol formation occurs through sequential hydroxylation reactions, with the initial phenolic product serving as substrate for further oxidation.

Non-enzymatic oxidation reactions also contribute significantly to alpha-naphthoflavone metabolism under physiological conditions [18]. Reactive oxygen species generated during cellular stress conditions readily oxidize the electron-rich naphthalene system, forming quinone derivatives and ring-opened products. These oxidative degradation pathways represent important considerations for formulation and storage stability of naphthoflavone-based compounds.

Reduction Pathways

Reduction of alpha-naphthoflavone employs various chemical reducing agents to generate dihydro and tetrahydro derivatives with altered pharmacological profiles [18]. Sodium borohydride reduction in methanol at 0°C preferentially targets the carbonyl group of the chromen-4-one system, generating the corresponding 4-hydroxy-2-phenylbenzo[h]chroman derivative. This reaction proceeds through hydride transfer to the electrophilic carbonyl carbon, followed by protonation to yield the alcohol product.

Lithium aluminum hydride provides more aggressive reducing conditions, capable of reducing both the carbonyl group and potentially cleaving the ether linkage under extended reaction times [18]. Treatment in diethyl ether at 0°C for 1-2 hours typically yields the 4-hydroxy derivative selectively, while longer reaction times or elevated temperatures may lead to ring-opening products. The choice between these reducing agents depends on the desired degree of reduction and tolerance for side reactions.

Catalytic hydrogenation over palladium or platinum catalysts offers an alternative approach for accessing saturated naphthoflavone derivatives [18]. These conditions typically reduce the naphthalene ring system while leaving the chromen core intact, generating tetrahydronaphthoflavone analogs with significantly altered three-dimensional structures. The resulting products often exhibit different biological activity profiles due to loss of the planar aromatic character.

Electrochemical reduction represents a mild alternative for generating reduced naphthoflavone derivatives under controlled conditions [18]. Cyclic voltammetry studies reveal reversible reduction waves corresponding to sequential electron addition to the chromen system and naphthalene rings. Preparative-scale electrochemical reduction allows precise control over the degree of reduction and minimizes formation of over-reduced side products.

Biological reduction pathways also contribute to alpha-naphthoflavone metabolism, particularly under hypoxic conditions where reductive enzymes become more active [18]. Cytochrome P450 reductase and other flavoprotein systems can catalyze single-electron reduction of the chromen carbonyl, generating radical intermediates that may participate in further chemical transformations. These biological reduction pathways represent important considerations for understanding compound behavior in cellular systems.

Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution reactions of alpha-naphthoflavone follow predictable regioselectivity patterns based on the electron density distribution across the naphthalene and phenyl ring systems [19]. The naphthalene system, being electron-rich relative to the chromen core, preferentially undergoes substitution at the 6- and 8-positions, which are activated by the fused aromatic system while remaining sterically accessible.

Halogenation reactions employ N-bromosuccinimide or molecular bromine to introduce halogen substituents at specific positions [20]. The regioselectivity of bromination depends on reaction conditions, with mild conditions favoring the most activated positions while more forcing conditions can lead to polysubstitution. Iodination using molecular iodine in the presence of oxidizing agents provides access to iodinated derivatives useful for further cross-coupling reactions.

Nitration of alpha-naphthoflavone using nitric acid-sulfuric acid mixtures generates nitro derivatives with substitution occurring primarily at the 6-position of the naphthalene ring [21]. The electron-withdrawing nature of the chromen carbonyl system deactivates the adjacent positions, directing substitution to the more remote naphthalene positions. These nitro derivatives serve as precursors for amino-substituted analogs through subsequent reduction reactions.

Nucleophilic aromatic substitution becomes possible when alpha-naphthoflavone bears appropriate leaving groups or strongly electron-withdrawing substituents [22]. Fluorinated derivatives can undergo displacement with various nucleophiles including amines, alkoxides, and thiolates under basic conditions. The regioselectivity of these reactions depends on both steric factors and the electronic influence of existing substituents.

Friedel-Crafts acylation and alkylation reactions provide access to carbonyl and alkyl-substituted derivatives [6]. Aluminum chloride-catalyzed acylation typically occurs at the 6-position of the naphthalene system, while alkylation reactions may exhibit different regioselectivity depending on the alkylating agent and reaction conditions. These transformations prove particularly valuable for introducing functional groups that enable further structural elaboration.

Structure Modification Strategies

Ring Substitution Patterns

Systematic modification of the alpha-naphthoflavone structure through strategic substitution patterns enables fine-tuning of biological activity and pharmacological properties [19] [22]. Substitution at the C-3' and C-4' positions of the B-ring phenyl group represents one of the most extensively explored modification strategies, with methoxy, hydroxy, and halogen substituents providing significant modulation of cytochrome P450 selectivity.

Installation of electron-donating groups such as methoxy substituents at the C-3' position enhances binding affinity to cytochrome P450 1B1 while reducing activity against cytochrome P450 1A2 [6]. This selectivity profile results from optimal van der Waals interactions within the cytochrome P450 1B1 active site cavity, which accommodates the additional methoxy bulk without steric clash. Structure-activity relationship studies demonstrate that 3'-methoxy derivatives exhibit 5-10 fold enhanced selectivity for cytochrome P450 1B1 over related isoforms.

C-4' substitution patterns yield different selectivity profiles, with fluoro and chloro derivatives showing enhanced potency against multiple cytochrome P450 isoforms [6]. The compact nature of halogen substituents allows accommodation within various active site environments, while their electron-withdrawing properties modulate the overall electron density of the phenyl ring system. These electronic effects influence both binding affinity and metabolic stability of the resulting compounds.

Naphthalene ring substitution at the C-6, C-7, and C-8 positions provides additional opportunities for activity modulation [19]. Methoxy substitution at C-6 and C-7 positions generates derivatives with enhanced aqueous solubility while maintaining potent cytochrome P450 inhibitory activity. Triple methoxy substitution (6,7,10-trimethoxy derivatives) yields compounds with exceptional cytochrome P450 1B1 selectivity, achieving nanomolar inhibition constants with minimal activity against other isoforms.

C-10 position modifications, while less commonly explored, offer unique opportunities for introducing functionality that extends into solvent-exposed regions of enzyme active sites [19]. Alkyl and alkoxy substituents at this position can enhance pharmacokinetic properties without significantly disrupting the core binding interactions responsible for enzyme recognition. These modifications prove particularly valuable for developing derivatives with improved bioavailability and duration of action.

Bicyclic ring fusion strategies provide access to extended aromatic systems with altered three-dimensional shapes and electronic properties [16]. Formation of additional rings across the naphthalene system generates pyranoflavone derivatives with modified active site binding modes. These structural modifications can either enhance or diminish activity depending on the specific target enzyme and the geometric constraints of the resulting compounds.

Functional Group Additions

Strategic introduction of polar functional groups enables optimization of pharmacokinetic properties while maintaining or enhancing biological activity [22]. Hydroxyl group installation at various positions provides hydrogen bonding capability that can strengthen enzyme interactions and improve aqueous solubility. However, the placement of hydroxyl groups requires careful consideration of their impact on metabolic stability and potential for glucuronidation or sulfation.

Carboxyl group introduction, particularly at the C-8 position of the naphthalene ring, generates derivatives with dramatically improved water solubility [23]. These carboxylic acid derivatives maintain cytochrome P450 inhibitory activity while enabling formulation in aqueous media for biological testing. The ionizable nature of the carboxyl group provides pH-dependent solubility characteristics useful for controlled release applications.

Ester and amide functionalization strategies build upon carboxyl-containing precursors to generate prodrug derivatives with controlled release characteristics [22]. Ethyl and methyl ester derivatives exhibit enhanced cellular uptake due to improved lipophilicity, while undergoing hydrolytic activation to release the active carboxylic acid form. Amide derivatives provide greater hydrolytic stability while maintaining the polar character necessary for enzyme recognition.

Amino group incorporation through reduction of nitro precursors or direct amination reactions generates derivatives with basic functionality [22]. These amino-substituted compounds exhibit altered binding modes within cytochrome P450 active sites, often demonstrating enhanced selectivity profiles relative to the parent compound. The basic nature of amino groups also provides opportunities for salt formation to improve pharmaceutical properties.

Alkyne and azide functional groups serve as chemical handles for bioorthogonal labeling and conjugation reactions [22]. Click chemistry protocols enable efficient coupling of naphthoflavone derivatives to various molecular cargo including fluorescent dyes, affinity tags, and drug delivery vehicles. These functionalized derivatives prove valuable for mechanistic studies and development of targeted therapeutics.

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

272.083729621 g/mol

Monoisotopic Mass

272.083729621 g/mol

Heavy Atom Count

21

UNII

FML65D8PY5

Other CAS

604-59-1

Wikipedia

2-phenyl-4H-benzo[h]chromen-4-one

General Manufacturing Information

4H-Naphtho[1,2-b]pyran-4-one, 2-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023

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